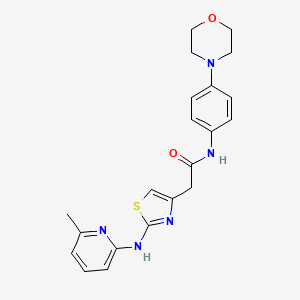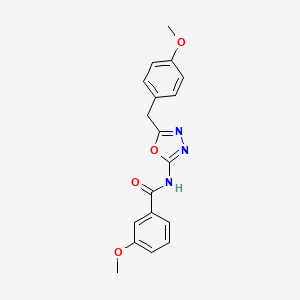![molecular formula C16H16FNO4 B2678207 3-(((2-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 370855-04-2](/img/structure/B2678207.png)
3-(((2-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of proteolysis targeting chimera (PROTAC) which is a promising technology for modifying a protein of interest (POI) through protein degradation . It is designed to work as a selective degrader of histone deacetylase-3 (HDAC3) .
Synthesis Analysis
The synthesis of this compound involves the Diels—Alder reaction of 16-(3-trimethylsilyloxybutadienyl)furanolabdanoids with 5-methylene(arylidene)-3,3-dimethyl-2,4-dioxane-1,5-diones or 5-methylene(arylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-triones in the presence of l-proline .Molecular Structure Analysis
The molecular structure of this compound is complex and involves a spiro[5.5]undecane core with a 1,5-dioxane ring . The compound also contains a 2-fluorophenyl group and an amino methylene group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Diels—Alder reaction and subsequent reactions with primary amines and an excess of formaldehyde .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
The synthesis and characterization of novel spiro compounds, including derivatives of 1,5-dioxaspiro[5.5]undecane-2,4-dione, have been a significant area of research. These compounds have been synthesized and analyzed using X-ray single-crystal diffraction, IR, and elemental analysis, providing insight into their structural properties and potential applications in materials science and drug design (Zeng et al., 2010).
Antimicrobial Activity
Derivatives of 1,5-dioxaspiro[5.5]undecane-2,4-dione have been explored for their antimicrobial properties. A study on synthesized compounds from this chemical class showed interesting antimicrobial activity against various bacteria and fungi, which could pave the way for new antimicrobial agents (Ghorab et al., 2017).
Chemical Reactions and Catalysts
Research into the electrochemical behavior of derivatives of 1,5-dioxaspiro[5.5]undecane-2,4-dione in non-aqueous media has provided valuable insights into their redox properties. Such studies contribute to our understanding of these compounds' chemical behavior and potential applications in catalysis and organic synthesis (Abou-Elenien et al., 1991).
Pharmaceutical Applications
In pharmaceutical research, certain derivatives of this compound class have been synthesized and evaluated for their potential as intermediates in drug synthesis. This includes their use in preparing N-protected amino acids, highlighting their utility in peptide synthesis (Rao et al., 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-[(2-fluoroanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4/c17-12-6-2-3-7-13(12)18-10-11-14(19)21-16(22-15(11)20)8-4-1-5-9-16/h2-3,6-7,10,18H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXIRNBELJHWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=CNC3=CC=CC=C3F)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(Furan-2-yl)methyl]amino}-3-[4-(3-{[(furan-2-yl)methyl]amino}-2-hydroxypropoxy)phenoxy]propan-2-ol](/img/structure/B2678129.png)
![2-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2678131.png)
![methyl 3-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2678132.png)


![Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate](/img/structure/B2678135.png)
![2-Oxospiro[1H-indole-3,4'-piperidine]-1'-sulfonyl fluoride](/img/structure/B2678136.png)

![2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide](/img/structure/B2678140.png)



![N-[(4-methoxyphenyl)methyl]-3-methyl-4-propoxybenzene-1-sulfonamide](/img/structure/B2678146.png)